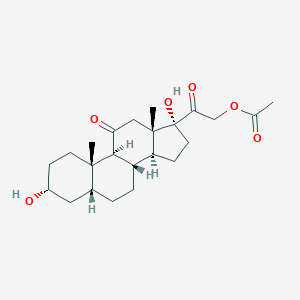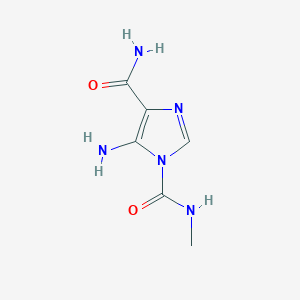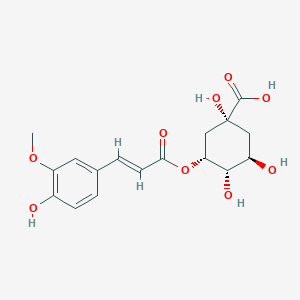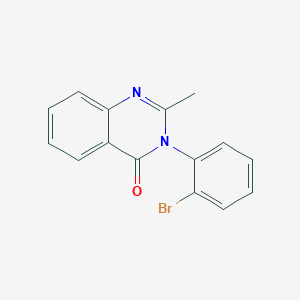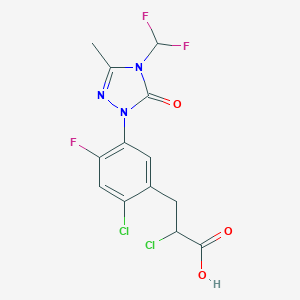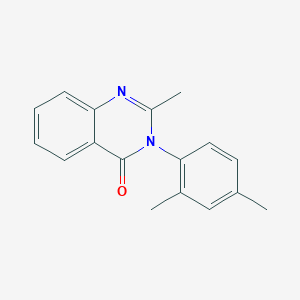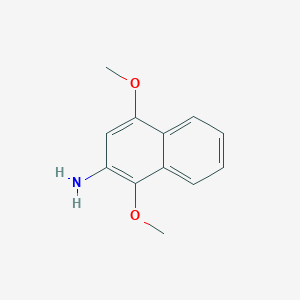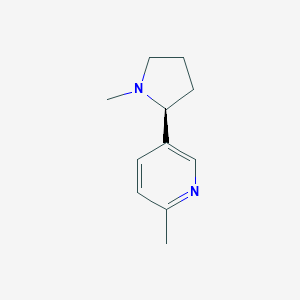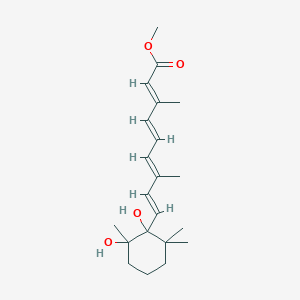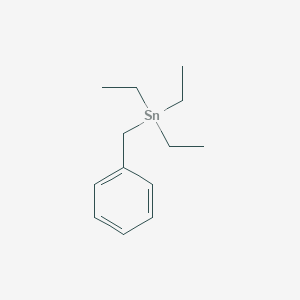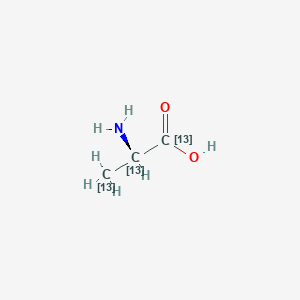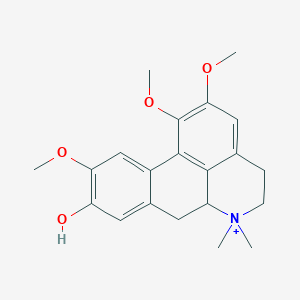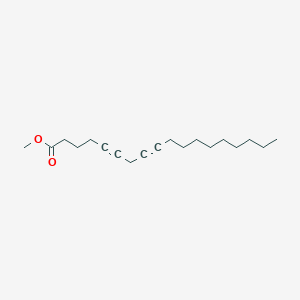
Methyl octadeca-5,8-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-5,8-diynoate, also known as MOD, is a compound that has gained significant interest in scientific research due to its unique properties. It is a member of the diynoic acid family, which is characterized by their triple bonds and unsaturated carbon chains. MOD has been found to have potential applications in various fields, including medicine, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of Methyl octadeca-5,8-diynoate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antimicrobial properties by disrupting the cell membrane of bacteria.
Efectos Bioquímicos Y Fisiológicos
Methyl octadeca-5,8-diynoate has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can reduce tumor growth in mice. However, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl octadeca-5,8-diynoate in lab experiments is its unique properties, such as its triple bond and unsaturated carbon chain, which make it a useful building block for the synthesis of complex molecules. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methyl octadeca-5,8-diynoate. One direction is to explore its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to investigate its properties as a precursor for the synthesis of conductive polymers and carbon nanotubes. Additionally, more research is needed to determine the safety and efficacy of Methyl octadeca-5,8-diynoate in humans.
Métodos De Síntesis
Methyl octadeca-5,8-diynoate can be synthesized through various methods, including the Sonogashira coupling reaction, the Glaser coupling reaction, and the oxidative cleavage of terminal alkynes. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. The oxidative cleavage of terminal alkynes involves the reaction of a terminal alkyne with ozone or hydrogen peroxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl octadeca-5,8-diynoate has been found to have potential applications in various fields of scientific research. In organic chemistry, it can be used as a building block for the synthesis of complex molecules due to its triple bond and unsaturated carbon chain. In materials science, it can be used as a precursor for the synthesis of conductive polymers and carbon nanotubes. In medicine, it has been found to have anticancer and antimicrobial properties.
Propiedades
Número CAS |
18202-21-6 |
|---|---|
Nombre del producto |
Methyl octadeca-5,8-diynoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-5,8-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |
Clave InChI |
MNOXJMPZZXVJJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
SMILES canónico |
CCCCCCCCCC#CCC#CCCCC(=O)OC |
Sinónimos |
5,8-Octadecadiynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol](/img/structure/B104430.png)
